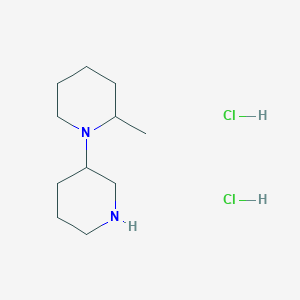
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride
描述
“3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
Insect Repellent Research
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride, as a piperidine derivative, is structurally related to picaridin, an active ingredient in insect repellents. Picaridin is known for its effectiveness against arthropods, similar to DEET but with better tolerability. The study of its effectiveness and tolerability in repellent formulations contributes significantly to improving insect repellent products and enhancing user safety (Corazza, Borghi, Zampino, & Virgili, 2005).
Pharmacological Studies
The compound has pharmacological significance as observed in various studies:
Parkinsonism Research : A study indicated that certain piperidine derivatives can lead to marked parkinsonism when used illicitly, suggesting the neurotoxic potential of some derivatives and emphasizing the need for careful pharmacological and toxicological evaluation of related compounds (Langston, Ballard, Tetrud, & Irwin, 1983).
Anticoagulant Research : Piperidine derivatives like MD 805 have been studied for their anticoagulant properties in hemodialysis patients, showing promising results in terms of safety and efficacy, which is crucial for patient management during hemodialysis (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Sleep and Growth Hormone Secretion : Piperidine has been studied for its effects on sleep-related and insulin-induced growth hormone secretion, highlighting its potential therapeutic applications in conditions related to growth hormone deficiencies (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).
Receptor Occupancy in Drug Development : Piperidine derivatives have been used to study receptor occupancy in the human brain, which is crucial in the development of drugs for anxiety and mood disorders. This type of research contributes significantly to our understanding of how drugs interact with brain receptors and the implications for therapeutic applications (Rabiner et al., 2002).
Metabolic Studies
Piperidine derivatives have been studied extensively in metabolic studies to understand their metabolization, which is crucial for drug design and toxicity evaluation:
- Metabolism of Psychoactive Substances : The metabolism of psychoactive substances like 3-methoxyphencyclidine (3-MeO-PCP), a piperidine derivative, has been studied to understand its metabolites and their effects. This research is crucial for forensic toxicology and understanding the pharmacokinetics of new psychoactive substances (Ameline et al., 2018).
属性
IUPAC Name |
2-methyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRUNFDPLPSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



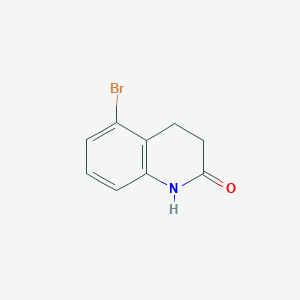
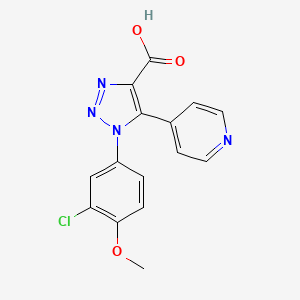
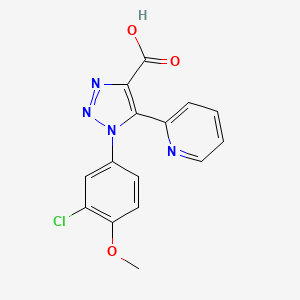
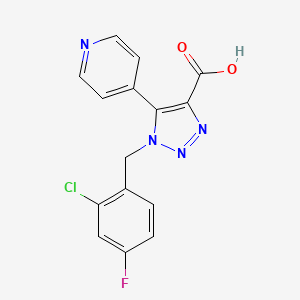
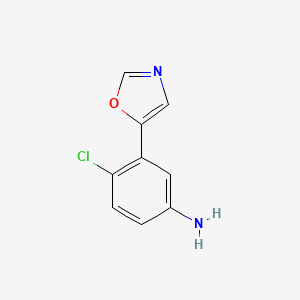
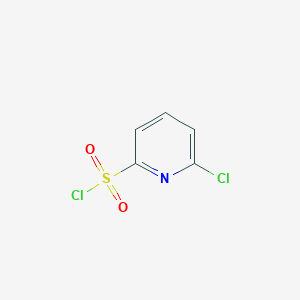
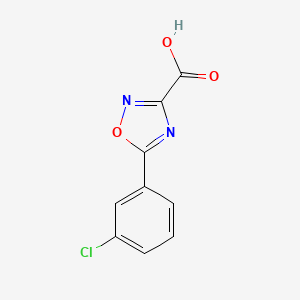
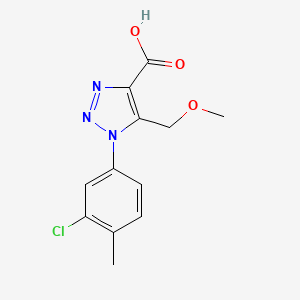
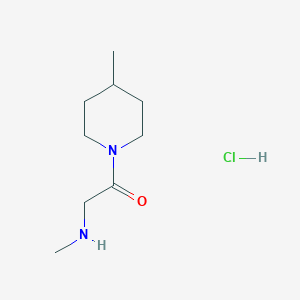
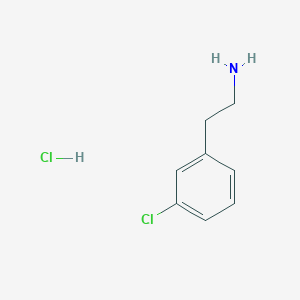
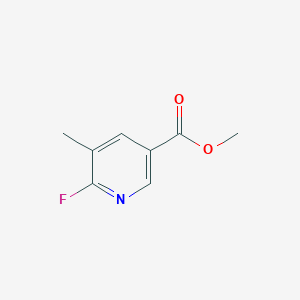
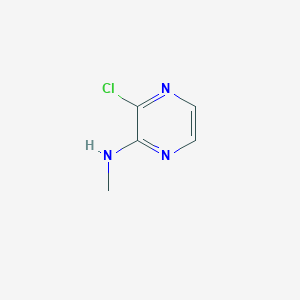
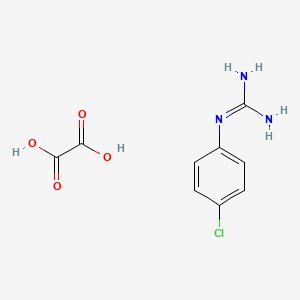
![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)